N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine

Pazopanib intermediate HPLC purity procurement specification

N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-75-3) is a synthetic small-molecule intermediate belonging to the 2H-indazole class, functioning as the penultimate precursor in the industrial synthesis of the tyrosine kinase inhibitor pazopanib hydrochloride (Votrient®). The compound features a characteristic 2-chloropyrimidine moiety linked to a fully methylated indazole core (N,2,3-trimethyl), which critically distinguishes it from its non-methylated analog CAS 444731-74-2.

Molecular Formula C14H14ClN5
Molecular Weight 287.75 g/mol
CAS No. 444731-75-3
Cat. No. B032024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine
CAS444731-75-3
SynonymsN-(2-Chloropyrimidin-4-yl)-N-methyl-2,3-dimethyl-2H-indazol-6-amine
Molecular FormulaC14H14ClN5
Molecular Weight287.75 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl
InChIInChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3
InChIKeyDVGMRZQSSNNTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-75-3): Technical Baseline for Procurement Decisions


N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-75-3) is a synthetic small-molecule intermediate belonging to the 2H-indazole class, functioning as the penultimate precursor in the industrial synthesis of the tyrosine kinase inhibitor pazopanib hydrochloride (Votrient®) [1]. The compound features a characteristic 2-chloropyrimidine moiety linked to a fully methylated indazole core (N,2,3-trimethyl), which critically distinguishes it from its non-methylated analog CAS 444731-74-2 [2]. As a process-specific intermediate, its purity and impurity profile—particularly the level of the mutagenic 4-chloro regioisomer—directly govern the quality, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) [3].

Why Generic Substitution of N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Is Not Feasible


Simple replacement of this compound with its non-methylated analog (CAS 444731-74-2) or other in-class intermediates is structurally impossible without adding an extra N-methylation step. The N-methyl group on the bridging amine of N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is essential for the subsequent nucleophilic coupling with 5-amino-2-methylbenzenesulfonamide to form pazopanib [1]. Moreover, the presence of the mutagenic 4-chloro regioisomer—which can be as high as 0.65% in crude material—requires a compound with a proven purification trajectory to levels below 0.1% to prevent carryover into the final API [2][3]. Substituting an unqualified intermediate source risks introducing uncontrolled mutagenic impurities that are difficult to purge downstream, directly impacting patient safety and regulatory filing acceptance [2].

Quantitative Evidence Differentiating N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-75-3)


HPLC Purity Benchmarking: Target Compound Achieves >99% vs. 95% for the Non-Methylated Analog

Vendor-certified purity of N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is commonly specified at 97–99% (HPLC), with patent-described purification methods yielding 99.4% purity and 4-chloro isomeric impurity at 0.34% or below [1]. In contrast, the non-methylated analog N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2) is routinely supplied at 95% purity from multiple vendors . The ~4–5 percentage-point purity gap directly affects downstream coupling efficiency and impurity burden [2].

Pazopanib intermediate HPLC purity procurement specification

Control of Mutagenic 4-Chloro Regioisomer: ≤0.1% After Optimized Crystallization vs. 0.42–0.65% in Crude

The 4-chloro regioisomer N-(4-chloropyrimidin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine (impurity 12) is a known mutagenic impurity that co-elutes during the methylation step. Crystallization of the target compound from ethanol reduces this impurity to <0.1% at ~80% recovery, whereas crude reaction mixtures contain 0.42–0.65% of impurity 12 [1]. Alternative crystallization from methanol achieves similar purity but with lower recovery (56–68%), demonstrating that the ethanol-based purification is specifically optimized for this intermediate [2]. In contrast, the non-methylated analog's regioisomer (impurity 8) is not controlled at comparable levels [3].

Genotoxic impurity regioisomer control ICH M7

Synthetic Yield Efficiency: 97% Yield for Direct Coupling Using the Target Compound vs. Additional Methylation Step for the Non-Methylated Analog

The target compound is prepared via condensation of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine, achieving 97% yield and 98.5% LC-purity in one step [1]. The alternative route via the non-methylated analog (CAS 444731-74-2) requires a subsequent methylation step using methyl iodide and cesium carbonate, which introduces additional reagents, purification burdens, and the risk of forming mutagenic side-products . Each additional synthetic step typically reduces overall yield by 10–20% and increases process mass intensity [2].

Process efficiency step economy pazopanib intermediate

Polymorph Consistency: Crystalline Form Control During Purification Reduces Downstream Variability

US patent US2016/0280689 discloses that the purification process for N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine produces well-defined crystalline polymorphs with consistent melting behavior (167–173°C) [1]. The non-methylated analog (CAS 444731-74-2) exhibits a significantly higher and broader melting range (237–241°C), reflecting different crystal packing and potentially variable solid-state properties that can affect dissolution and reactivity in the subsequent coupling step . Reproducible crystalline form is essential for consistent reaction kinetics in large-scale API manufacturing [2].

Polymorph control solid-state characterization process robustness

Storage Stability: Defined Cold-Chain Requirement (2–8°C, Inert Atmosphere) vs. Ambient Storage Alternatives

The target compound requires storage at 2–8°C under inert atmosphere, reflecting the reactivity of the 2-chloropyrimidine electrophilic center [1]. The non-methylated analog (CAS 444731-74-2) is specified by some vendors for ambient or cool, dry storage, suggesting differential hydrolytic sensitivity . While cold-chain logistics add cost, this defined requirement ensures that the reactive chloropyrimidine moiety remains intact and that the critical impurity profile does not degrade during transit, which is essential for GMP-compliant procurement .

Storage stability cold-chain procurement shelf-life

Optimal Application Scenarios for N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-75-3)


GMP-Compliant Pazopanib Hydrochloride API Manufacturing

As the immediate precursor to pazopanib, N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is the preferred intermediate for GMP production campaigns. Its demonstrated ability to be purified to >99% with <0.1% mutagenic regioisomer [1] directly supports ICH M7 compliance in the final API, a critical requirement for ANDA and DMF submissions.

Impurity Reference Standard Preparation for Analytical Method Validation

The well-characterized impurity profile of this compound—including the 4-chloro regioisomer (impurity 12) controlled to <0.1%—makes it suitable as a reference standard for developing HPLC methods intended to monitor process-related impurities in pazopanib drug substance [2]. Its defined crystalline form and melting point (167–173°C) provide additional identity confirmation.

Process Chemistry Optimization Studies to Bypass In-House Methylation

By procuring the pre-methylated intermediate (97% yield from direct coupling), process R&D teams can eliminate the methylation unit operation that would otherwise be required when starting from the non-methylated analog [3]. This reduces solvent usage, reagent costs (Cs₂CO₃, MeI), and the generation of mutagenic byproducts.

Quality-by-Design (QbD) Studies on Genotoxic Impurity Fate and Purge

The quantitative impurity fate data available for this intermediate—documenting that crystallization from ethanol reduces the 4-chloro regioisomer from 0.42–0.65% to <0.1% [4]—make it an ideal model compound for QbD studies aimed at demonstrating process robustness and impurity purge factors for regulatory dossiers.

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